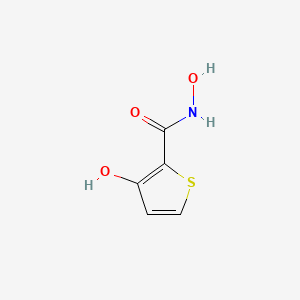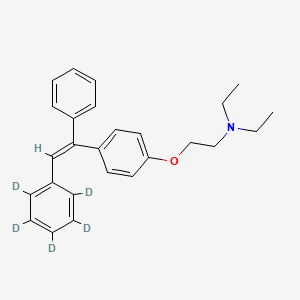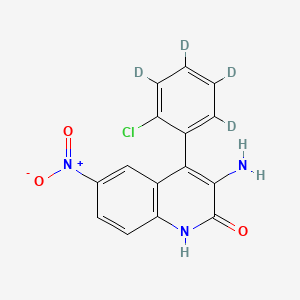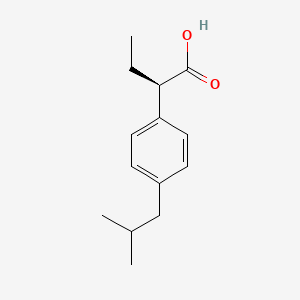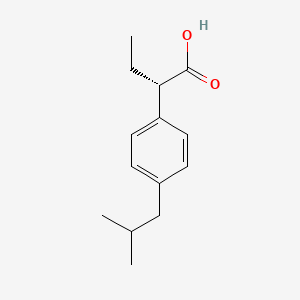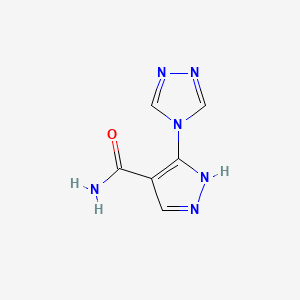
Allopurinol Impurity C
Vue d'ensemble
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Applications De Recherche Scientifique
Profil de l’impureté
Ce composé est significatif dans le profilage des impuretés de l’allopurinol, ce qui est crucial pour la sécurité et l’efficacité des médicaments. Une méthode RP-HPLC validée a été développée pour la détermination des impuretés de procédé et des produits de dégradation de l’allopurinol, où l’impureté C de l’allopurinol joue un rôle clé .
Recherche en chimie analytique
En chimie analytique, Allopurinol Impurity C est utilisé pour le développement et la validation de méthodes. Il permet de comprendre le comportement de l’allopurinol dans diverses conditions de stress, telles que l’hydrolyse, l’oxydation et la photolyse .
Recherche anticancéreuse
Des dérivés du 1,2,4-triazole, qui comprennent la structure de base de l’impureté C de l’allopurinol, ont été synthétisés et évalués comme agents anticancéreux potentiels. Ces composés ont montré des activités cytotoxiques prometteuses contre diverses lignées cellulaires cancéreuses .
Études d’activité antimicrobienne
Les parties triazole et pyrazole présentes dans l’impureté C de l’allopurinol sont intéressantes dans la synthèse de nouveaux composés ayant des propriétés antimicrobiennes. La recherche sur ces dérivés continue d’explorer leur efficacité contre une gamme de menaces microbiennes .
Réseaux métallo-organiques (MOF)
La structure du composé est utile dans la synthèse des MOF. Ces structures ont une large gamme d’applications, y compris le stockage de gaz, la séparation et la catalyse. Le groupe triazole en particulier est un maillon clé dans la construction de ces matériaux de pointe .
Études d’inhibition enzymatique
La structure de l’impureté C de l’allopurinol est similaire à celle de molécules qui inhibent certaines enzymes. Cela en fait un outil précieux dans l’étude de l’activité enzymatique et le développement de nouveaux médicaments qui ciblent ces enzymes .
Mécanisme D'action
Target of Action
Allopurinol Impurity C, also known as 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide or 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, is primarily targeted at the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
This compound acts as an inhibitor of xanthine oxidase . It is a purine analogue and a structural isomer of hypoxanthine . By inhibiting xanthine oxidase, it prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This results in a decrease in the production of uric acid .
Biochemical Pathways
The inhibition of xanthine oxidase by this compound affects the purine degradation pathway . This results in an increase in the amount of hypoxanthine and xanthine, which are converted to the closely related purine nucleotides, adenosine and guanosine .
Pharmacokinetics
Allopurinol is primarily metabolized by aldehyde oxidase rather than its target, xanthine oxidase . Its active metabolite, oxipurinol, is also a xanthine oxidase inhibitor . Within two hours of oral treatment, allopurinol nearly entirely transforms into oxipurinol, whereas oxipurinol is slowly eliminated by the kidneys over a period of 18 to 30 hours .
Result of Action
The inhibition of xanthine oxidase by this compound leads to a decrease in the production of uric acid . This can help in the treatment of conditions associated with excessive uric acid levels, such as gout and certain forms of kidney stones .
Propriétés
IUPAC Name |
5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEGOYJADZSMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158857 | |
| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-13-4 | |
| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4H-1,2,4-TRIAZOL-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08NO0BP96Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


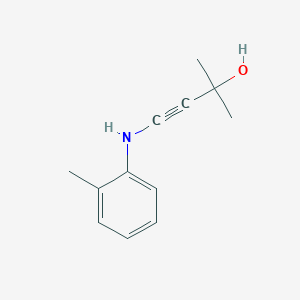
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)
![4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B585496.png)
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
